molecular formula C28H23N3O3 B11509099 (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11509099
M. Wt: 449.5 g/mol
InChI Key: BWTAMKFYHAMGSE-XQNSMLJCSA-N
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Description

(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-ETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines an indole moiety with a diazinane trione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-ETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the process. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-ETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-ETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-ETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The diazinane trione framework may also contribute to the compound’s overall biological activity by stabilizing specific conformations or facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-PROPYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-ETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the 2-ethylphenyl group may enhance its lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C28H23N3O3

Molecular Weight

449.5 g/mol

IUPAC Name

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H23N3O3/c1-2-20-12-6-8-14-24(20)31-27(33)23(26(32)29-28(31)34)16-21-18-30(17-19-10-4-3-5-11-19)25-15-9-7-13-22(21)25/h3-16,18H,2,17H2,1H3,(H,29,32,34)/b23-16+

InChI Key

BWTAMKFYHAMGSE-XQNSMLJCSA-N

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=O

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=O

Origin of Product

United States

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